
Monoisooctyl maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid(2Z)-, monoisooctyl ester is an organic compound that belongs to the class of esters. It is derived from 2-butenedioic acid, commonly known as maleic acid, and isooctanol. This compound is characterized by its unique structural configuration, where the ester group is attached to the 2Z isomer of butenedioic acid. The compound is used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid(2Z)-, monoisooctyl ester typically involves the esterification of maleic acid with isooctanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
Maleic acid+IsooctanolAcid catalyst2-Butenedioic acid(2Z)-, monoisooctyl ester+Water
Industrial Production Methods
In industrial settings, the production of 2-Butenedioic acid(2Z)-, monoisooctyl ester is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to achieve high yields and purity. The process may also involve the use of azeotropic distillation to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid(2Z)-, monoisooctyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to maleic acid and isooctanol in the presence of water and an acid or base catalyst.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Maleic acid and isooctanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Butenedioic acid(2Z)-, monoisooctyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as a plasticizer and in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid(2Z)-, monoisooctyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release maleic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenedioic acid(2Z)-, dibutyl ester
- 2-Butenedioic acid(2Z)-, diethyl ester
- 2-Butenedioic acid(2Z)-, monobutyl ester
Uniqueness
2-Butenedioic acid(2Z)-, monoisooctyl ester is unique due to its specific ester group derived from isooctanol, which imparts distinct physical and chemical properties compared to other esters of 2-butenedioic acid. This uniqueness makes it suitable for specific applications where other esters may not be as effective.
Properties
CAS No. |
30137-97-4 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
(Z)-4-(6-methylheptoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H20O4/c1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)/b8-7- |
InChI Key |
FDNBQVCBHKEDOJ-FPLPWBNLSA-N |
Isomeric SMILES |
CC(C)CCCCCOC(=O)/C=C\C(=O)O |
Canonical SMILES |
CC(C)CCCCCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


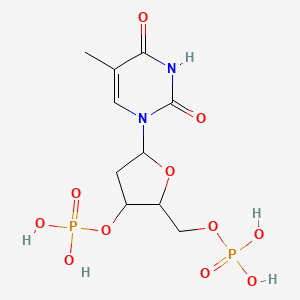
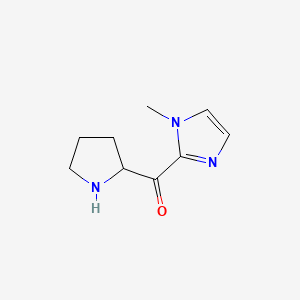
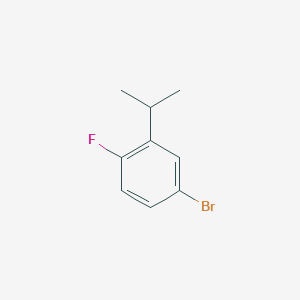


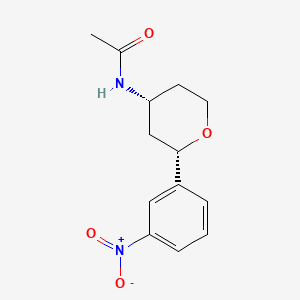
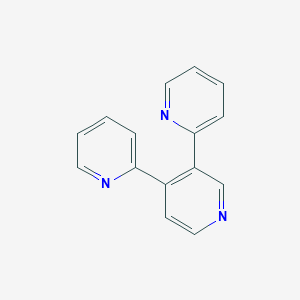


![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)
![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)

![(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12301915.png)
![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)
